Furan, 2-(3-iodopropyl)-
Description
Furan, 2-(3-iodopropyl)- is an organoiodine compound with the molecular formula C₇H₉IO, consisting of a furan ring substituted at the 2-position with a 3-iodopropyl chain. For instance, halogenated furans like 2-(3-bromopropyl)furan (CAS: 92513-83-2) share structural similarities, differing only in the halogen substituent (Br vs. I) . The iodine atom in "Furan, 2-(3-iodopropyl)-" likely enhances its electrophilicity and utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
112043-57-9 |
|---|---|
Molecular Formula |
C7H9IO |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
2-(3-iodopropyl)furan |
InChI |
InChI=1S/C7H9IO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5H2 |
InChI Key |
GPOQGBAPRHONBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCI |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The terminal iodine in the 3-iodopropyl group is a good leaving group, enabling SN2 or SN1 substitution under appropriate conditions.
-
Reaction with Nucleophiles :
The iodine can react with nucleophiles (e.g., hydroxide, amines, thiols) to form substituted propyl derivatives. For example:This reaction is analogous to the substitution mechanisms observed in alkyl halides .
-
Elimination Reactions :
If adjacent to β-hydrogens, the iodine may undergo elimination to form alkenes under basic conditions. For instance:This is similar to dehydrohalogenation processes in alkyl halides .
Cross-Coupling Reactions
The iodine atom in the propyl chain may participate in transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, or Sonogashira couplings, depending on the catalyst and conditions.
-
Palladium-Catalyzed Couplings :
For example, a Heck reaction could form new carbon-carbon bonds if the iodine is part of an alkyl chain positioned for elimination:This is inspired by palladium-catalyzed coupling of aryl halides with alkenes .
Electrophilic Substitution on the Furan Ring
Furan rings are highly reactive toward electrophiles, and substitution patterns depend on directing groups. The 2-iodopropyl group may act as a meta-directing group due to its electron-withdrawing inductive effect.
-
Nitration or Halogenation :
Reaction with electrophiles like nitronium ion () or bromine () could occur at the 5-position of the furan ring : -
Friedel-Crafts Alkylation :
While furans typically undergo electrophilic substitution rather than Friedel-Crafts alkylation, the iodopropyl group may participate in stabilizing intermediates during such reactions .
Cycloaddition Reactions
The furan ring itself can participate in [4+2] cycloaddition (Diels-Alder) or higher-order cycloadditions with dienophiles.
-
Diels-Alder Reaction :
The furan acts as a diene, reacting with dienophiles like maleic anhydride:This is supported by studies on furan-2(3H)-ones in cycloadditions .
Oxidative Reactions
Furan rings are susceptible to oxidation, which may lead to ring-opening or formation of carbonyl groups. For example:
This is analogous to furan oxidation products observed in biological systems .
Table 1: Reaction Conditions and Products
Table 2: Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Furan, 2-(3-iodopropyl)- with structurally related furan derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Halogen Substituent Effects :
- Iodine vs. Bromine : The iodine atom in "Furan, 2-(3-iodopropyl)-" confers greater polarizability and a stronger leaving-group capacity compared to bromine in 2-(3-bromopropyl)furan , making it more reactive in nucleophilic substitutions or transition-metal-catalyzed reactions .
- Synthetic Utility : highlights the use of 2,5,5-trimethyl-2-(3-iodopropyl)-1,3-dioxane (a related iodo-furan derivative) in alkylation reactions, suggesting analogous applications for "Furan, 2-(3-iodopropyl)-" .
Alkyl Chain Length and Branching: 2-Propylfuran (C₃H₇ substituent) is simpler in structure and less sterically hindered than the iodopropyl analog, leading to higher volatility and detection in plant-derived essential oils .
Natural vs. Synthetic Occurrence :
- 2-(2-Propenyl)furan and 2-propylfuran are naturally occurring in plants like Arisaema erubescens, while halogenated derivatives like the target compound are typically synthetic, emphasizing their role in industrial chemistry .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Furan, 2-(3-iodopropyl)- that influence its reactivity and stability in experimental settings?
- Methodological Answer : The compound's stability is influenced by its iodine substituent and furan ring. Key properties include:
- LogP : ~2.23 (indicating moderate lipophilicity) .
- Boiling Point : ~115°C (similar to 2-propylfuran derivatives) .
- Solubility : Likely soluble in ethanol, ether, and acetone, based on analogous furans .
- Refractive Index : ~1.439–1.443 (critical for purity assessment via refractometry) .
Q. What safety protocols are critical when handling Furan, 2-(3-iodopropyl)- in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to limit airborne exposure. Monitor airborne iodine levels with real-time sensors .
- PPE : Wear nitrile gloves and goggles; iodine can penetrate latex .
- Decontamination : Immediate shower/eye wash if skin/eye contact occurs. Contaminated clothing must be professionally laundered .
- Waste Disposal : Collect halogenated waste separately; incinerate to avoid toxic byproducts (e.g., Br⁻ or I⁻ emissions) .
Q. How can researchers synthesize Furan, 2-(3-iodopropyl)- with high yield and purity?
- Methodological Answer :
- Pathway 1 : React 2-propylfuran with iodine monochloride (ICl) in a radical-initiated iodination, optimizing temperature (60–80°C) and solvent (e.g., CCl₄) .
- Pathway 2 : Use a Grignard reagent (3-iodopropylmagnesium bromide) with furan-2-carboxaldehyde, followed by dehydration .
- Purification : Distill under reduced pressure (bp ~115°C) and confirm purity via GC-FID, comparing retention times to known furan analogs .
Advanced Research Questions
Q. How does the 3-iodopropyl substituent affect the dimerization kinetics of furan derivatives under thermal or catalytic conditions?
- Methodological Answer :
- Thermal Dimerization : The iodine group increases steric hindrance, slowing [4+2] cycloaddition. Compare kinetics to 2-methylfuran using DSC or in situ FTIR .
- Catalytic Pathways : Test transition-metal catalysts (e.g., Pd/C) to facilitate cross-coupling instead of dimerization. Monitor side products (e.g., HI release) via titration .
- Data Analysis : Use Arrhenius plots to compare activation energies with non-halogenated analogs (e.g., 2-propylfuran) .
Q. What analytical techniques are most effective for resolving contradictions in reported thermodynamic data for halogenated furans?
- Methodological Answer :
- Contradiction Example : Discrepancies in ΔrH° values (e.g., -4.7 vs. -9.6 kJ/mol for similar compounds) .
- Resolution Strategy :
Calorimetry : Use bomb calorimetry in controlled solvents (e.g., dioxane) to standardize measurements.
Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to cross-check experimental ΔrH° .
Inter-lab Collaboration : Share samples with certified labs to eliminate instrument bias .
Q. What are the mechanistic implications of iodine loss during photochemical reactions involving Furan, 2-(3-iodopropyl)-?
- Methodological Answer :
- Mechanism : UV exposure cleaves the C-I bond, generating radicals that initiate polymerization or side reactions. Track using:
- EPR Spectroscopy : Detect radical intermediates .
- LC-MS : Identify iodine-containing byproducts (e.g., I₂ or HI adducts) .
- Mitigation : Use amber glassware or UV filters. Add radical scavengers (e.g., BHT) to suppress unwanted pathways .
Q. How can researchers validate the environmental toxicity profile of Furan, 2-(3-iodopropyl)- using QSAR models or aquatic risk frameworks?
- Methodological Answer :
- QSAR Modeling : Input LogP, molecular weight, and halogen content into models like ECOSAR to predict aquatic toxicity .
- Experimental Testing : Follow OECD Test Guideline 201 (algae growth inhibition) with modifications for iodine volatility .
- Risk Prioritization : Apply the IFRA Standards’ aquatic risk assessment framework, comparing to brominated furans (e.g., LD50 ~180 mg/kg for tetrahydrofurfuryl bromide) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
